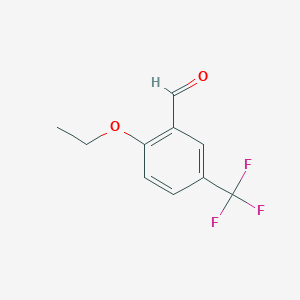

2-Ethoxy-5-(trifluoromethyl)benzaldehyde

Description

2-Ethoxy-5-(trifluoromethyl)benzaldehyde (CAS 472809-59-9) is a fluorinated aromatic aldehyde with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. It is characterized by an ethoxy group (-OCH₂CH₃) at the ortho position and a trifluoromethyl (-CF₃) group at the para position relative to the aldehyde functional group. The compound typically exists as a powder or liquid with 97% purity and is stored in tightly sealed containers to prevent degradation . Its primary applications lie in medicinal chemistry, particularly in drug discovery for synthesizing bioactive molecules .

Properties

IUPAC Name |

2-ethoxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9-4-3-8(10(11,12)13)5-7(9)6-14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACNINQVHUIZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30667286 | |

| Record name | 2-Ethoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472809-59-9 | |

| Record name | 2-Ethoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde

The synthesis of this compound can be achieved through several methods, including the use of trifluoromethylation reactions and the introduction of ethoxy groups. A notable method involves the reaction of corresponding benzaldehydes with trifluoromethylating agents under specific conditions to yield the desired product with high purity and yield.

Key Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Benzaldehyde + CF3 source | Acidic medium, controlled temperature | High |

| Method B | Ethoxy group introduction | Nucleophilic substitution | Moderate to High |

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability. Several studies have demonstrated its utility in synthesizing novel drug candidates targeting specific diseases.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the benzaldehyde structure have led to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agrochemicals

The compound is also relevant in the development of agrochemicals. Its unique chemical properties allow for the design of effective herbicides and pesticides that target specific biochemical pathways in plants or pests.

Case Study: Herbicide Development

A recent study focused on creating herbicides based on this compound derivatives demonstrated enhanced efficacy against resistant weed species. The fluorinated compounds showed improved selectivity and reduced environmental impact compared to traditional herbicides.

Materials Science

In materials science, this compound is used in the synthesis of fluorinated polymers and coatings. These materials exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications.

Case Study: Fluorinated Coatings

Research has shown that coatings derived from this compound provide excellent water and oil repellency, making them ideal for use in protective applications across various industries.

Environmental Considerations

The synthesis and application of this compound must consider environmental impacts. Sustainable synthetic routes are being developed to minimize waste and reduce harmful byproducts, aligning with green chemistry principles.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and properties are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy substituent . Key structural analogs include:

Key Observations :

- Ethoxy vs.

- Substituent Position : Shifting the trifluoromethyl group from para (target compound) to meta (4-Methoxy-3-(trifluoromethyl)benzaldehyde) reduces electronic effects on the aldehyde’s reactivity .

- Halogenated Derivatives : Halogens like chlorine (e.g., 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde) increase molecular weight and may improve antibacterial activity but reduce solubility .

Physicochemical Properties

- Solubility: The ethoxy group enhances solubility in polar organic solvents compared to non-polar analogs like 2-Fluoro-5-(trifluoromethyl)benzaldehyde (BP 9631) .

- Stability : The trifluoromethyl group improves resistance to oxidative degradation, a feature shared with thiazole derivatives showing high antioxidant activity .

- Purity : The target compound’s 97% purity exceeds the 95% purity of halogenated analogs like 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , making it more suitable for pharmaceutical synthesis.

Biological Activity

2-Ethoxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde notable for its unique chemical structure, which includes an ethoxy group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.

- Molecular Formula : C10H10F3O

- Molecular Weight : 204.15 g/mol

- Structure : The presence of the electronegative trifluoromethyl group significantly influences the compound's reactivity and interactions, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The unique electronic properties imparted by the trifluoromethyl group can improve binding affinity in drug-receptor interactions, making them valuable in drug design.

Key Findings from Studies

- Antitumor Activity : Compounds similar to this compound have shown promising antitumor properties. The trifluoromethyl group enhances the potency of these compounds, making them effective against various cancer cell lines .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity. Studies suggest that the presence of the trifluoromethyl group can increase the efficacy of antibacterial agents by enhancing their interaction with bacterial targets .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Applications in Drug Development

The incorporation of trifluoromethyl groups in drug design has been a significant focus due to their ability to modulate biological activity. For instance:

- FDA-approved Drugs : A review highlighted several drugs containing trifluoromethyl groups that have been approved by the FDA, demonstrating their importance in pharmaceutical development .

- Mechanistic Studies : Investigations into the mechanisms of action for compounds with similar structures have shown that they can inhibit key enzymes involved in disease processes, such as reverse transcriptase, which is crucial for viral replication .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, antibacterial, anti-inflammatory |

| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | Structure | Antitumor activity |

| 4-Trifluoromethylbenzaldehyde | Structure | Antibacterial properties |

Case Studies

- Case Study on Antitumor Activity : A study conducted on a series of trifluoromethyl-substituted benzaldehydes found that modifications at the para position significantly increased cytotoxicity against breast cancer cell lines. The study concluded that the trifluoromethyl group plays a crucial role in enhancing biological activity through improved binding interactions with cellular targets .

- Evaluation of Antibacterial Effects : Another study evaluated the antibacterial effects of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl group exhibited higher inhibition zones compared to their non-fluorinated counterparts, suggesting a direct correlation between the presence of the trifluoromethyl group and antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-5-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of structurally similar aldehydes (e.g., 2-Fluoro-5-(thiophen-3-yl)benzaldehyde) highlights the importance of solvent selection and temperature control. For example, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and reaction rates in fluorinated aromatic systems .

- Optimization : Use reflux conditions (e.g., 80–100°C) in EtOH or THF, with Na₂CO₃ as a base to neutralize byproducts. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : Analyze , , and NMR spectra to confirm substituent positions. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while ethoxy and trifluoromethyl groups show distinct splitting patterns .

- FT-IR : The aldehyde C=O stretch (~1700 cm) and C-F stretches (1100–1250 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass: 224.0556 g/mol) .

Q. What are the key safety precautions for handling this compound in the laboratory?

- Hazard Mitigation : While specific GHS data for this compound is limited, analogs like 5-Acetyl-2-methoxybenzaldehyde require PPE (gloves, goggles, lab coat) and ventilation. Avoid skin/eye contact; use spill kits with dry sand or alcohol-resistant foam for accidental releases .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and trifluoromethyl groups influence the aldehyde's reactivity in nucleophilic addition reactions?

- Mechanistic Insight : The electron-donating ethoxy group (para to aldehyde) increases electron density at the carbonyl carbon, while the electron-withdrawing trifluoromethyl group (meta) polarizes the aromatic ring, creating regioselective reactivity. This was observed in analogs like 3-Fluoro-5-(trifluoromethyl)benzaldehyde, where substituent positioning altered electrophilic substitution rates .

- Experimental Design : Compare reaction kinetics with analogs (e.g., 4-Ethoxy-5-fluoro-2-methylbenzaldehyde) using UV-Vis or -NMR to track intermediates .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzaldehydes?

- Case Study : For 2-Ethoxy-5-fluoro-3-methylbenzaldehyde, discrepancies in antimicrobial activity were traced to impurities (>95% purity required for consistent results) .

- Resolution :

Validate purity via HPLC (>99%).

Conduct dose-response assays (e.g., MIC tests) with standardized cell lines.

Cross-reference with computational docking studies to confirm target binding .

Q. How does solvent polarity impact the stability of this compound during long-term storage?

- Stability Analysis : Fluorinated benzaldehydes like 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde degrade faster in polar aprotic solvents (e.g., DMF) due to hydrolysis. Store in anhydrous hexane or toluene at −20°C under argon .

- Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis can predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.